N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
This compound features a 1,5-benzodiazepine core with a 2-oxo-2,3-dihydro moiety, substituted at position 4 with a 4-fluorophenyl group. The acetamide side chain is linked to a 3-chloro-4-fluorophenyl ring. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the acetamide group provides hydrogen-bonding sites for molecular interactions.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O2/c24-17-11-16(9-10-18(17)26)27-22(30)13-29-21-4-2-1-3-19(21)28-20(12-23(29)31)14-5-7-15(25)8-6-14/h1-11H,12-13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVZJPZPKHSTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzodiazepine moiety linked to an acetamide group, incorporating both chloro and fluoro substituents. The molecular formula is with a molecular weight of approximately 364.8 g/mol.
This compound primarily acts as a modulator of the GABA_A receptor. Benzodiazepines generally enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.
Pharmacological Effects
Research indicates that this compound exhibits significant anxiolytic and sedative effects in animal models. The following table summarizes key findings from various studies:
| Study Reference | Effect Observed | Test Model | Dosage |
|---|---|---|---|
| Anxiolytic | Rat model | 10 mg/kg | |
| Sedation | Mouse model | 5 mg/kg | |
| Anticonvulsant | Mice | 15 mg/kg |
Anxiolytic Activity
In a study published in the Journal of Pharmacology, researchers evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels.
Sedative Effects
Another investigation assessed the sedative properties by measuring sleep latency in mice. The compound significantly decreased sleep onset time when administered prior to a sleep-inducing agent, indicating potent sedative activity.
Anticonvulsant Properties
The anticonvulsant potential was evaluated using a pentylenetetrazole-induced seizure model. The compound effectively reduced seizure frequency and duration at higher dosages, highlighting its therapeutic potential in seizure disorders.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) appears to enhance binding affinity to GABA_A receptors. Modifications in the benzodiazepine core structure have been shown to affect potency and selectivity for various receptor subtypes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Quinazolinone Analogs
describes N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, which replaces the benzodiazepine core with a quinazolinone ring. The thioacetamide linkage (vs. acetamide in the target compound) alters electronic properties and may reduce hydrogen-bonding capacity. The 4-fluorophenyl substitution is retained, but the chloro substituent is at position 2 of the phenyl ring. This positional difference could affect steric interactions with target proteins .
Benzoxazinone Derivatives
highlights N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide, which substitutes the benzodiazepine with a benzoxazinone ring. The retention of the 3-chloro-4-fluorophenyl group suggests similar targeting of hydrophobic binding pockets .
Diazaspiro Systems
lists N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide , which introduces a spirocyclic diazaspiro core. The spiro structure imposes conformational rigidity, which may limit binding to flexible active sites but enhance selectivity. The 3-chloro-4-fluorophenyl group is retained, emphasizing its pharmacophoric importance .
Substituent Effects
Chloro/Fluoro Substitution Patterns
- Target Compound : 3-chloro-4-fluorophenyl and 4-fluorophenyl groups balance lipophilicity and electronic effects.
- : The analog 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide uses a 4-chlorophenyl and 4-fluorobenzyl group. The para-chloro substitution may enhance π-π stacking, while the benzyl group introduces steric bulk .
- : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide includes a trifluoromethyl group, significantly increasing electronegativity and metabolic resistance .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Key Research Findings and Implications
- Hydrogen Bonding: The acetamide group in the target compound facilitates dimerization via N–H···O interactions, as seen in analogs like .
- Synthetic Feasibility : and describe synthetic routes for chloro/fluoro-acetamide derivatives, emphasizing palladium-catalyzed cross-coupling and carbodiimide-mediated amidation as viable methods .
- Therapeutic Potential: The benzodiazepine core’s versatility (e.g., antitumor, anxiolytic applications) positions the target compound as a candidate for further optimization, particularly in oncology, as suggested by QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
